molecular formula C9H9F3N2O2 B13907149 (2S)-2-amino-2-(4-aminophenyl)-3,3,3-trifluoropropanoic acid

(2S)-2-amino-2-(4-aminophenyl)-3,3,3-trifluoropropanoic acid

Katalognummer: B13907149
Molekulargewicht: 234.17 g/mol
InChI-Schlüssel: FHVUGPRKHFWRCY-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-amino-2-(4-aminophenyl)-3,3,3-trifluoropropanoic acid is a synthetic compound known for its unique chemical structure and potential applications in various fields of science. This compound features an amino group and a trifluoromethyl group attached to a phenyl ring, making it a subject of interest in medicinal chemistry and organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-(4-aminophenyl)-3,3,3-trifluoropropanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrobenzaldehyde with trifluoroacetaldehyde and subsequent reduction of the nitro group to an amino group. The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-amino-2-(4-aminophenyl)-3,3,3-trifluoropropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the phenyl ring or the trifluoromethyl group.

Wissenschaftliche Forschungsanwendungen

(2S)-2-amino-2-(4-aminophenyl)-3,3,3-trifluoropropanoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (2S)-2-amino-2-(4-aminophenyl)-3,3,3-trifluoropropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2S)-2-amino-2-(4-aminophenyl)-3,3,3-trifluoropropanoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C9H9F3N2O2

Molekulargewicht

234.17 g/mol

IUPAC-Name

(2S)-2-amino-2-(4-aminophenyl)-3,3,3-trifluoropropanoic acid

InChI

InChI=1S/C9H9F3N2O2/c10-9(11,12)8(14,7(15)16)5-1-3-6(13)4-2-5/h1-4H,13-14H2,(H,15,16)/t8-/m0/s1

InChI-Schlüssel

FHVUGPRKHFWRCY-QMMMGPOBSA-N

Isomerische SMILES

C1=CC(=CC=C1[C@](C(=O)O)(C(F)(F)F)N)N

Kanonische SMILES

C1=CC(=CC=C1C(C(=O)O)(C(F)(F)F)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.